molecular formula C10H12O B085927 Estragole CAS No. 140-67-0

Estragole

Cat. No. B085927
Key on ui cas rn: 140-67-0
M. Wt: 148.20 g/mol
InChI Key: ZFMSMUAANRJZFM-UHFFFAOYSA-N
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Patent
US07704942B2

Procedure details

CH2Br2 (220 g) was added to a slurry of zinc powder (340 g) and CuCl (54 g) in diethyl ether (450 ml). The reaction was started by the addition of acetyl chloride (8 g). The reaction mixture was heated to 45° C. and a solution of estragol (192 g) in ether (150 ml) was added during 25 minutes. Additional CH2Br2 (456 g) dissolved in ether (150 ml) was dropped into the grey-red suspension during 45 minutes. Afterwards, the mixture was stirred at 50° C. for 12 hours. The suspension was cooled to room temperature and MTBE (900 ml) was added. The mixture was filtered through celite, and the filtrate was washed with saturated NH4Cl, water, saturated NaHCO3 and brine, dried (MgSO4) and concentrated in vacuo. The residue was distilled (b.p. 90-95° C./0.1 Torr) to yield 97.5 g (46%) of a colorless oil, which was found to have the following characteristics, NMR and MS spectra.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
340 g
Type
catalyst
Reaction Step One
Name
CuCl
Quantity
54 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
456 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
reactant
Reaction Step Five
Yield
46%

Identifiers

REACTION_CXSMILES
C(Br)Br.[C:4](Cl)(=O)C.[C:8]1([O:17][CH3:18])[CH:16]=[CH:15][C:11]([CH2:12][CH:13]=[CH2:14])=[CH:10][CH:9]=1.CC(OC)(C)C>C(OCC)C.[Zn].Cl[Cu]>[CH:13]1([CH2:12][C:11]2[CH:15]=[CH:16][C:8]([O:17][CH3:18])=[CH:9][CH:10]=2)[CH2:4][CH2:14]1

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
C(Br)Br
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
340 g
Type
catalyst
Smiles
[Zn]
Name
CuCl
Quantity
54 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
192 g
Type
reactant
Smiles
C1(=CC=C(CC=C)C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
456 g
Type
reactant
Smiles
C(Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
900 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Afterwards, the mixture was stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the grey-red suspension during 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filtrate was washed with saturated NH4Cl, water, saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (b.p. 90-95° C./0.1 Torr)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 97.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 589.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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